4-[(Trimethylsilyl)methyl]quinoline
Description
4-[(Trimethylsilyl)methyl]quinoline is a quinoline derivative substituted at the 4-position with a trimethylsilylmethyl (-CH₂Si(CH₃)₃) group. This modification introduces steric bulk and lipophilicity, which can influence electronic properties, reactivity, and biological activity. The trimethylsilyl group enhances stability against metabolic degradation, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
65094-37-3 |
|---|---|
Molecular Formula |
C13H17NSi |
Molecular Weight |
215.37 g/mol |
IUPAC Name |
trimethyl(quinolin-4-ylmethyl)silane |
InChI |
InChI=1S/C13H17NSi/c1-15(2,3)10-11-8-9-14-13-7-5-4-6-12(11)13/h4-9H,10H2,1-3H3 |
InChI Key |
LTEXGAXIWDSHNO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1=CC=NC2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Trimethylsilyl)methyl]quinoline typically involves the introduction of a trimethylsilyl group to the quinoline structure. One common method is the reaction of quinoline with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and results in the formation of the desired compound .
Industrial Production Methods: Industrial production of quinoline derivatives, including 4-[(Trimethylsilyl)methyl]quinoline, often involves large-scale reactions using similar synthetic routes. The use of transition metal catalysts, ionic liquids, and other green chemistry approaches can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[(Trimethylsilyl)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and Grignard reagents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinolines .
Scientific Research Applications
4-[(Trimethylsilyl)methyl]quinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme activities.
Medicine: Quinoline derivatives are explored for their potential therapeutic properties, including anticancer, antimalarial, and antimicrobial activities.
Industry: The compound is used in the development of materials with specific properties, such as luminescent materials and sensors
Mechanism of Action
The mechanism of action of 4-[(Trimethylsilyl)methyl]quinoline involves its interaction with molecular targets in biological systems. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activities and leading to specific biological effects .
Comparison with Similar Compounds
Substituent Type and Electronic Effects
Organometallic Derivatives
- 4-(Tributylstannyl)quinoline (C₂₁H₃₃NSn): Substituted with a tributylstannyl (-Sn(C₄H₉)₃) group, this compound is used in Stille cross-coupling reactions for C–C bond formation. Unlike the trimethylsilylmethyl group, the stannyl substituent is highly reactive in metal-mediated reactions but poses toxicity concerns .
- Trimethylsilyl vs. Stannyl : The trimethylsilyl group is less reactive in cross-coupling but offers superior hydrolytic stability and lower toxicity, favoring its use in drug design .
Styrylquinoline Derivatives
- 4-[2-(3,4,5-Trimethoxyphenyl)ethenyl]quinoline (C₂₀H₁₉NO₃): Features a conjugated styryl group with methoxy substituents. The styryl moiety enables π-π stacking interactions, enhancing binding to biological targets like DNA or enzymes. In contrast, the trimethylsilylmethyl group provides steric shielding rather than electronic conjugation .
Triazole-Quinoline Hybrids
- 4-(4-(4-Hydroxymethyl-phenyl)-1H-1,2,3-triazol-1-yl)-quinoline (C₁₈H₁₄N₄O): Incorporates a triazole ring via click chemistry. Triazoles improve water solubility and hydrogen-bonding capacity, whereas the trimethylsilylmethyl group increases lipophilicity, affecting membrane permeability .
Methyl-Substituted Quinolines
- 1,2-Dihydro-2,2,4-Trimethylquinoline (C₁₂H₁₅N): Methyl groups at the 2,2,4-positions donate electron density to the quinoline ring, increasing basicity. The trimethylsilylmethyl group, being electron-withdrawing via Si–C bonds, reduces basicity but enhances steric hindrance .
Physicochemical Properties
| Property | 4-[(Trimethylsilyl)methyl]quinoline | 4-(Tributylstannyl)quinoline | Styrylquinoline Derivatives |
|---|---|---|---|
| Molecular Weight | ~245 g/mol (estimated) | 418.2 g/mol | 325–475 g/mol |
| LogP (Lipophilicity) | High (Si–CH₃ enhances hydrophobicity) | Very high (Sn–C bonds) | Moderate (depends on substituents) |
| Stability | Hydrolytically stable | Air/moisture sensitive | Photostability varies |
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